molecular formula C18H13FIN3OS B2573078 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450342-88-8

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Katalognummer: B2573078
CAS-Nummer: 450342-88-8
Molekulargewicht: 465.28
InChI-Schlüssel: QFVMIYUVKIEIAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-iodobenzamide moiety at position 2. Its synthesis involves multi-step reactions, including hydrazinecarbothioamide formation, cyclization to 1,2,4-triazole derivatives, and subsequent alkylation or functionalization . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and elemental analysis .

Eigenschaften

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FIN3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVMIYUVKIEIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .

Wirkmechanismus

The mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide Derivatives

Compound A: N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS: 1009693-63-3)

  • Key Differences :
    • Substituent Position : The benzamide group in Compound A is substituted with a 4-methoxy group instead of 2-iodo.
    • Electronic Effects : Methoxy (electron-donating) vs. iodo (electron-withdrawing) groups alter electron density on the aromatic ring, impacting intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
    • Spectral Data :
  • IR : The C=O stretch in Compound A appears at ~1680 cm⁻¹, similar to the target compound (~1663–1682 cm⁻¹) .
  • NMR : The methoxy proton in Compound A resonates at δ ~3.8 ppm, absent in the iodinated analog .

Compound B : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Key Differences: Core Structure: Triazole-thione vs. thieno-pyrazole. Functional Groups: Sulfonyl and thione groups in Compound B vs. benzamide and iodide in the target compound. Tautomerism: Compound B exists as a thione tautomer (νC=S at 1247–1255 cm⁻¹), while the target compound’s stability is influenced by iodine’s steric bulk .

Solubility and Stability :

  • Iodine vs.
  • Fluorine Effects : The 4-fluorophenyl group in both compounds improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Hydrogen Bonding Patterns :

  • The target compound’s NH group (νNH ~3150–3319 cm⁻¹) participates in hydrogen bonding, similar to Compound B’s thione tautomers (νNH ~3278–3414 cm⁻¹) .
  • Compound A’s methoxy group may engage in weaker C–H···O interactions compared to iodine’s halogen bonding .

Data Tables

Table 1: Structural and Spectral Comparison
Property Target Compound Compound A Compound B
Core Structure Thieno[3,4-c]pyrazole Thieno[3,4-c]pyrazole 1,2,4-Triazole-thione
Substituent (Position 3) 2-Iodobenzamide 4-Methoxybenzamide Phenylsulfonyl, thione
IR νC=O (cm⁻¹) 1663–1682 ~1680 Absent (tautomerized)
IR νNH (cm⁻¹) 3150–3319 Not reported 3278–3414
Key NMR Signal Iodoaromatic protons (δ ~7.5–8.5) Methoxy protons (δ ~3.8) Thione protons (δ ~13.5, broad)

Research Implications

  • Drug Design : The iodine substituent in the target compound offers a unique handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies.
  • Material Science : Halogen bonding from iodine could stabilize crystal packing, as seen in SHELX-refined structures .
  • Limitations: Limited solubility of iodinated analogs may require prodrug strategies for pharmacological applications.

Biologische Aktivität

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44 g/mol
IUPAC NameN-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

The presence of the thieno[3,4-c]pyrazole core contributes to its diverse biological activities, particularly in cancer therapy and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide exhibit significant anticancer activity. For instance, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific research has demonstrated that these compounds can effectively inhibit tumor growth in xenograft models.

Case Study:
A study published in Journal of Medicinal Chemistry reported that a related thieno[3,4-c]pyrazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and A549) . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents.

Research Findings:
In vitro assays revealed that N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide significantly decreased DHFR activity by disrupting the enzyme's binding affinity for its substrate . This suggests potential applications in combination therapies with existing antifolate drugs.

Synthesis

The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno[3,4-c]pyrazole Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The 4-fluorophenyl and iodobenzamide moieties are added via nucleophilic substitution reactions.
  • Purification: The final compound is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.